molecular formula C15H21NO2 B11045465 N-acetyl-7-methoxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline

N-acetyl-7-methoxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline

Cat. No.: B11045465
M. Wt: 247.33 g/mol
InChI Key: YPMIFRIZLOXFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is an organic compound with the molecular formula C13H17NO It is a derivative of tetrahydroquinoline, characterized by the presence of a methoxy group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.

    Reaction Conditions: The key reaction involves the alkylation of the tetrahydroquinoline derivative with ethanone under controlled conditions. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: The methoxy group and methyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

1-(7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
  • 2,2,4-Trimethyl-7-methoxy-1,2-dihydroquinoline

Uniqueness

1-(7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the ethanone group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

1-(7-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanone

InChI

InChI=1S/C15H21NO2/c1-10-9-15(3,4)16(11(2)17)14-8-12(18-5)6-7-13(10)14/h6-8,10H,9H2,1-5H3

InChI Key

YPMIFRIZLOXFCY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=CC(=C2)OC)C(=O)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.